2-bromo-N-(4-fluorophenyl)benzamide chemical properties and molecular weight
2-bromo-N-(4-fluorophenyl)benzamide chemical properties and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
2-bromo-N-(4-fluorophenyl)benzamide is a halogenated aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of synthetic organic chemistry and medicinal chemistry. Its molecular architecture, featuring a stable amide linkage, a reactive bromine atom, and a fluorine substituent, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] The strategic placement of these functional groups allows for a wide array of chemical transformations, making it a valuable starting material and intermediate in the development of novel chemical entities.[1]
This guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-N-(4-fluorophenyl)benzamide, detailed synthetic protocols, spectroscopic characterization, and its applications in research and drug development. The content herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
Chemical Identity and Molecular Structure
A foundational understanding of a compound begins with its fundamental identifiers and structure.
| Identifier | Value |
| IUPAC Name | 2-bromo-N-(4-fluorophenyl)benzamide |
| CAS Number | 153386-07-3 |
| Molecular Formula | C₁₃H₉BrFNO |
| Molecular Weight | 294.12 g/mol |
| InChI Key | GARLNRUQNQMJAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Br |
The molecular structure consists of a benzamide core where the benzene ring is substituted with a bromine atom at the ortho position relative to the amide group. The amide nitrogen is further substituted with a 4-fluorophenyl group. The presence of the electronegative fluorine atom and the reactive bromine atom significantly influences the compound's chemical behavior and synthetic utility.[1]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 294.12 g/mol | [1][2] |
| Molecular Formula | C₁₃H₉BrFNO | [1][2] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
Synthesis and Purification
The most common method for synthesizing 2-bromo-N-(4-fluorophenyl)benzamide is via the acylation of 4-fluoroaniline with 2-bromobenzoyl chloride.[3] This reaction, a variation of the Schotten-Baumann reaction, is efficient and can be performed under standard laboratory conditions.[3]
Experimental Protocol: Synthesis via Acylation
This protocol describes a standard laboratory procedure for the synthesis of 2-bromo-N-(4-fluorophenyl)benzamide.
Materials:
-
2-bromobenzoyl chloride
-
4-fluoroaniline
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred mixture via a dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-N-(4-fluorophenyl)benzamide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-bromo-N-(4-fluorophenyl)benzamide.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromobenzoyl and the 4-fluorophenyl rings.[1] The amide proton (N-H) will typically appear as a broad singlet. The coupling patterns and chemical shifts of the aromatic protons provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide group and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
A strong C=O stretching vibration for the amide carbonyl group, typically in the range of 1650-1680 cm⁻¹.
-
An N-H stretching vibration for the amide group, usually observed around 3300 cm⁻¹.
-
C-Br stretching vibrations in the fingerprint region.
-
C-F stretching vibrations, typically in the range of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br.[4]
-
Common fragmentation pathways for N-arylbenzamides involve cleavage of the amide bond.[4]
Reactivity and Chemical Behavior
The chemical reactivity of 2-bromo-N-(4-fluorophenyl)benzamide is largely dictated by the presence of the bromine atom on the phenyl ring. This bromine atom serves as a versatile handle for various synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions.[1] These reactions are powerful tools for constructing complex molecular architectures.[1]
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds. This allows for the introduction of various aryl or vinyl groups at the 2-position of the benzoyl moiety.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, enabling the synthesis of N-aryl aminobenzamides.[1]
-
Heck Reaction: Palladium-catalyzed reaction with alkenes to form C-C bonds.
-
Intramolecular C-H Arylation: Under palladium catalysis, this compound can undergo intramolecular cyclization to form phenanthridinones, a class of compounds with significant biological activity.[1]
Reactivity Profile Diagram
Caption: Key synthetic transformations of 2-bromo-N-(4-fluorophenyl)benzamide.
Applications in Research and Development
The primary significance of 2-bromo-N-(4-fluorophenyl)benzamide in research lies in its utility as a synthetic precursor or intermediate.[1] The ability to readily modify its structure through cross-coupling reactions makes it a valuable building block for creating diverse libraries of compounds for screening in drug discovery programs.[1]
-
Medicinal Chemistry: The N-phenylbenzamide core is a common scaffold in many biologically active molecules. The halogen substituents (bromine and fluorine) can enhance a molecule's properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] For instance, derivatives of this compound could be explored for their potential as anticancer or antiviral agents.[1]
-
Heterocyclic Synthesis: It is a key starting material for the synthesis of various heterocyclic compounds, such as phenanthridinones and 3-(imino)isoindolin-1-ones.[1]
-
Materials Science: The rigid aromatic structure of this compound and its derivatives could be of interest in the development of new organic materials with specific electronic or photophysical properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-bromo-N-(4-fluorophenyl)benzamide. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]
-
Handling: Avoid contact with skin and eyes.[5] Avoid formation of dust and aerosols.[5] Use in a well-ventilated area or under a chemical fume hood.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5][6]
-
First Aid:
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Conclusion
2-bromo-N-(4-fluorophenyl)benzamide is a synthetically versatile compound with significant potential in various fields of chemical research. Its well-defined chemical properties, coupled with the reactivity of its bromine substituent, make it an invaluable tool for the construction of complex molecular structures. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, will enable researchers to fully harness its potential in their scientific pursuits, particularly in the development of novel pharmaceuticals and materials.
References
- Theoretical and Computational Investigations of 2 Bromo N 4 Fluorophenyl Benzamide. (URL: )
-
2-Bromo-N-(4-fluorophenyl)benzamide | CAS#:153386-07-3 | Chemsrc. (URL: [Link])
-
MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Laboratories. (URL: [Link])
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (URL: [Link])
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC. (URL: [Link])
Sources
- 1. 2-bromo-N-(4-fluorophenyl)benzamide | 153386-07-3 | Benchchem [benchchem.com]
- 2. 2-Bromo-N-(4-fluorophenyl)benzamide | CAS#:153386-07-3 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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